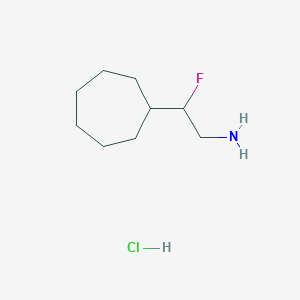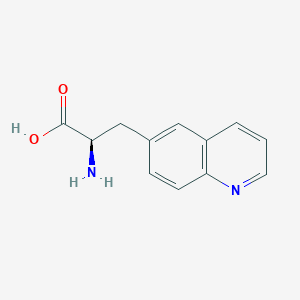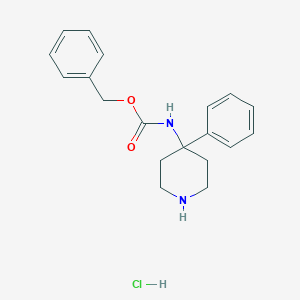
tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate: is a chemical compound with the molecular formula C11H14BrFN2O2 and a molecular weight of 305.14 g/mol . It is a derivative of pyridine, featuring bromine and fluorine substituents on the pyridine ring, and a tert-butyl carbamate group. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative, which is then subjected to bromination and fluorination reactions to introduce the bromine and fluorine substituents.
Carbamate Formation: The brominated and fluorinated pyridine derivative is then reacted with tert-butyl chloroformate and a suitable base to form the tert-butyl carbamate group.
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions: Typical reagents for substitution reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts for cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate can be compared with other similar compounds:
tert-Butyl (5-bromo-6-chloropyridin-2-yl)(methyl)carbamate: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding properties.
tert-Butyl (5-bromo-6-methylpyridin-2-yl)(methyl)carbamate: The presence of a methyl group instead of a fluorine atom can influence the compound’s steric and electronic properties.
tert-Butyl (5-bromo-6-aminopyridin-2-yl)(methyl)carbamate: The amino group can introduce different hydrogen bonding interactions compared to the fluorine atom.
These comparisons highlight the unique properties of this compound, particularly its ability to form specific interactions with molecular targets due to the presence of both bromine and fluorine substituents.
Eigenschaften
Molekularformel |
C11H14BrFN2O2 |
|---|---|
Molekulargewicht |
305.14 g/mol |
IUPAC-Name |
tert-butyl N-(5-bromo-6-fluoropyridin-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H14BrFN2O2/c1-11(2,3)17-10(16)15(4)8-6-5-7(12)9(13)14-8/h5-6H,1-4H3 |
InChI-Schlüssel |
AQCGIQHQCAUEPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1=NC(=C(C=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Azaspiro[3.3]heptan-3-ol](/img/structure/B13501802.png)








